molecular formula C22H19N3O3S2 B11592170 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11592170
M. Wt: 437.5 g/mol
InChI Key: SPZLIGOHWNFGIP-ATVHPVEESA-N
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Description

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored to enhance reaction rates and yields . These methods are particularly useful in reducing the environmental impact and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various substituted pyrimidines, thiazolidines, and sulfoxides, which can be further utilized in different chemical and biological studies .

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of a thiazolidinone moiety with a pyrido[1,2-a]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O3S2/c1-13(2)25-21(27)17(30-22(25)29)12-16-19(28-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12-

InChI Key

SPZLIGOHWNFGIP-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4

Origin of Product

United States

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